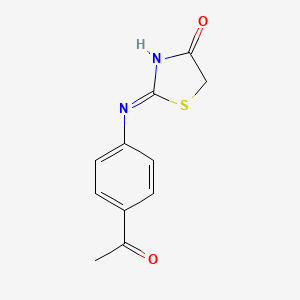

2-(4-Acetyl-phenylamino)-thiazol-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

2-(4-acetylphenyl)imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H10N2O2S/c1-7(14)8-2-4-9(5-3-8)12-11-13-10(15)6-16-11/h2-5H,6H2,1H3,(H,12,13,15) |

InChI Key |

JFAQMPUQYZVFGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C2NC(=O)CS2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 4 Acetyl Phenylamino Thiazol 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignmentnih.govresearchgate.netsdsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(4-Acetyl-phenylamino)-thiazol-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete and unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule.

Aromatic Protons: The protons on the phenyl ring typically appear as a set of doublets in the aromatic region of the spectrum. The protons ortho to the acetyl group and those ortho to the amino group will have distinct chemical shifts due to their different electronic environments.

Thiazole (B1198619) Proton: The proton on the thiazole ring is expected to appear as a singlet.

Acetyl Protons: The methyl protons of the acetyl group will also appear as a singlet, typically in the upfield region of the spectrum.

Amine Proton: The N-H proton of the amino group will present as a broad singlet, and its chemical shift can be concentration and solvent dependent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (ortho to NH) | ~7.52 | d | ~8.0 |

| Aromatic-H (ortho to COCH₃) | ~8.01 | d | ~8.1 |

| Thiazole-H | ~7.65 | s | - |

| CH₃ (Acetyl) | ~2.60 | s | - |

| NH | ~11.37 | s (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

Carbonyl Carbons: The carbon of the acetyl group and the carbonyl carbon of the thiazol-4-one ring will resonate at the downfield end of the spectrum.

Aromatic Carbons: The phenyl ring will show multiple signals corresponding to the substituted and unsubstituted carbons.

Thiazole Carbons: The carbons of the thiazole ring will also have characteristic chemical shifts.

Methyl Carbon: The methyl carbon of the acetyl group will appear at the upfield end of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | ~197.3 |

| C=O (Thiazolone) | ~167.0 |

| C-N (Thiazole) | ~167.6 |

| C-S (Thiazole) | ~150.8 |

| CH (Thiazole) | ~104.5 |

| Aromatic C-N | ~149.0 |

| Aromatic C-COCH₃ | ~135.6 |

| Aromatic CH (ortho to NH) | ~127.5 |

| Aromatic CH (ortho to COCH₃) | ~129.2 |

| CH₃ (Acetyl) | ~26.9 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)nih.gov

To definitively assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is indispensable. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). nih.gov This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the thiazole proton would show a correlation to the signal of the thiazole carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.eduyoutube.com This powerful technique helps to piece together the molecular fragments. For example, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon of the acetyl group and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the conformation of the molecule, for instance, the relative orientation of the phenylamino (B1219803) group and the thiazolone ring.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netsdsu.eduyoutube.comresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A peak in the region of 3100-3300 cm⁻¹ would indicate the presence of the secondary amine (N-H) group. researchgate.net

C=O Stretches: Two distinct carbonyl (C=O) stretching vibrations are expected. The acetyl carbonyl would likely appear around 1680 cm⁻¹, while the thiazolone carbonyl would absorb in a similar region, potentially around 1710 cm⁻¹. nih.gov

C=N Stretch: The C=N stretching vibration of the thiazole ring is expected in the range of 1630-1640 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic phenyl ring.

C-N Stretch: The C-N stretching vibration would appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3123 |

| C=O (Thiazolone) | Stretching | ~1708 |

| C=O (Acetyl) | Stretching | ~1679 |

| C=N (Thiazole) | Stretching | ~1639 |

| Aromatic C=C | Stretching | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patternsresearchgate.netyoutube.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O₂S), the expected exact mass can be calculated and compared with the experimentally determined value, providing a high degree of confidence in the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule could include:

Cleavage of the acetyl group: Loss of a CH₃CO radical (m/z 43) or ketene (B1206846) (CH₂CO, m/z 42).

Cleavage of the thiazolone ring: Fragmentation of the heterocyclic ring can lead to several characteristic ions.

Cleavage at the amino linkage: Scission of the bond between the phenyl ring and the nitrogen atom.

The analysis of these fragment ions helps to confirm the connectivity of the different structural motifs within the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Calculated Exact Mass | 234.0463 |

| Observed m/z [M+H]⁺ | 235.0536 |

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformationscience.gov

While spectroscopic methods provide invaluable information about the structure of a molecule in solution, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule, including the planarity of the thiazolone and phenyl rings and the dihedral angle between them. Such data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which can influence the physical properties of the compound. Although a specific crystal structure for the title compound was not found in the search, related structures of similar thiazole derivatives have been determined, providing a basis for expected geometric parameters. researchgate.netacs.org

Chromatographic Techniques for Purity Assessment and Isolation Protocols

The purification and purity assessment of synthesized organic compounds are critical steps to ensure the reliability of subsequent spectroscopic and structural elucidation. For this compound and related derivatives, various chromatographic techniques are employed for both isolation from reaction mixtures and for the analytical determination of purity. These methods are broadly categorized into preparative and analytical chromatography. news-medical.net

Preparative chromatography is utilized for the isolation of the target compound from byproducts and unreacted starting materials. A common and effective method for the purification of thiazole derivatives is column chromatography. derpharmachemica.com The stationary phase is typically silica (B1680970) gel, and the mobile phase is a mixture of non-polar and polar solvents. The choice of solvents and their ratio is crucial for achieving good separation. For compounds with polarities similar to this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective. derpharmachemica.com The progress of the separation is monitored by thin-layer chromatography (TLC). derpharmachemica.com

Another widely used purification technique for solid compounds like this compound is recrystallization. This method relies on the differences in solubility of the compound and impurities in a suitable solvent at different temperatures. For many thiazole derivatives, ethanol (B145695) has been reported as an effective recrystallization solvent. rsc.org

Analytical chromatography is employed to determine the purity of the isolated compound. Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for this purpose. It can be used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. d-nb.info The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes. ictsl.net

For a more accurate and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. While a specific HPLC method for this compound is not extensively documented in publicly available literature, methods developed for structurally related aminothiazole derivatives can provide a strong basis for method development. nih.gov A reversed-phase HPLC method using a C18 column is a common starting point for such compounds. nih.gov The separation is achieved by a polar mobile phase, and the components are detected using a UV detector at a wavelength where the analyte exhibits strong absorbance. nih.gov

Below are tables detailing typical chromatographic conditions used for the purification and analysis of thiazole derivatives, which can be adapted for this compound.

Table 1: Representative Preparative Chromatographic Conditions for Thiazole Derivatives

| Parameter | Description |

| Technique | Column Chromatography derpharmachemica.com |

| Stationary Phase | Silica Gel derpharmachemica.com |

| Mobile Phase | Hexane / Ethyl Acetate mixture derpharmachemica.com |

| Monitoring | Thin-Layer Chromatography (TLC) derpharmachemica.com |

Table 2: Example of an Analytical HPLC-UV Method for a Structurally Related Aminothiazole Derivative nih.gov

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) |

| Mobile Phase | 55% 0.1% v/v Orthophosphoric Acid in Water and 45% 0.1% v/v Orthophosphoric Acid in Acetonitrile |

| Flow Rate | 1 mL/min |

| Detection | UV at 272 nm |

| Elution Mode | Isocratic |

It is important to note that the conditions in Table 2 are for a different aminothiazole and would likely require optimization for the specific analysis of this compound to achieve optimal separation and quantification. nih.gov The development of a validated analytical method is a crucial step in the quality control of this compound for any further scientific investigation.

Theoretical and Computational Investigations of 2 4 Acetyl Phenylamino Thiazol 4 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of 2-(4-Acetyl-phenylamino)-thiazol-4-one and related thiazolidinone derivatives.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and its analogs, DFT calculations, often using the B3LYP functional, are employed to determine their optimized structures. researchgate.net

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govpjbmb.org.pk This analysis is crucial as the biological activity of a molecule can be highly dependent on its conformation. For thiazolidin-4-one derivatives, theoretical studies have explored different conformers by rotating dihedral angles to identify the global minimum energy conformation, which is the most stable and likely the most populated conformer. nih.gov The energy differences between various conformers can be significant, indicating that some conformations are more favorable than others. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap indicates a more reactive molecule. researchgate.net For thiazolidin-4-one derivatives, the HOMO is often located on the 4-substituted phenylimino moiety and the lone pair of electrons on the heteroatoms of the thiazole (B1198619) ring, while the LUMO is typically centered on the thiazolidinone ring. researchgate.net The HOMO-LUMO energy gap for a related thiazole derivative was reported to be 3.42 eV, suggesting moderate stability and reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Related Thiazolidin-4-one Derivative

| Parameter | Value |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 3.42 eV researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the molecular surface.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. These are typically associated with electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral electrostatic potential.

For molecules with similar structures, the MEP analysis helps in identifying the sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis is particularly useful for understanding delocalization effects and intramolecular charge transfer (ICT). researchgate.net

The key information obtained from NBO analysis includes:

Stabilization Energies (E(2)): These energies, calculated using second-order perturbation theory, quantify the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de A large stabilization energy indicates a strong interaction and significant electron delocalization. For a related thiazole derivative, a significant interaction with a stabilization energy of 12.54 kcal/mol was observed, confirming intramolecular charge transfer. researchgate.net

Orbital Occupancies: NBO analysis provides the occupancy of each orbital. Deviations from the ideal integer values (2 for a bond or lone pair, 0 for an antibonding orbital) indicate electron delocalization. wikipedia.org

Chemical Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations can provide a set of descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the electronic properties of the molecule and are useful for predicting its behavior in chemical reactions.

Global Reactivity Indices (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity indices provide a general measure of a molecule's reactivity. nih.gov These are calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): This is a measure of a molecule's resistance to changes in its electron distribution. nih.gov It is calculated as half of the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and more stable. researchgate.netnih.gov

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's ability to undergo electronic changes. nih.gov "Soft" molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index, introduced by Parr, measures the ability of a species to accept electrons. nih.gov It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

Table 2: Calculated Chemical Reactivity Descriptors for Related Thiazolidin-4-one Derivatives

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) |

| Derivative 2c | 3.51 researchgate.net | 2.36 researchgate.net | 0.42 researchgate.net | 2.61 researchgate.net |

| Derivative 2d | - | - | - | - |

| Derivative 2e | 3.91 researchgate.net | 2.56 researchgate.net | 0.39 researchgate.net | 2.99 researchgate.net |

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in identifying the most reactive sites within a molecule. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system is altered. wikipedia.org This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attack.

The condensed Fukui function localizes this information to individual atoms, providing a quantitative measure of reactivity for each atomic center. scm.com For a molecule like this compound, these calculations can pinpoint which atoms are most likely to interact with other reagents.

The primary sites for different types of chemical attacks are determined as follows:

Nucleophilic Attack (f+): The site most susceptible to attack by a nucleophile is the one with the highest f+ value, which corresponds to the atom best able to stabilize an additional electron.

Electrophilic Attack (f-): The site most prone to attack by an electrophile is indicated by the highest f- value, representing the atom most willing to donate electron density.

Radical Attack (f0): The site most susceptible to radical attack is identified by the highest f0 value.

While specific Fukui function values for this compound are not extensively documented in dedicated public studies, analysis of its constituent parts—the thiazol-4-one ring and the 4-acetyl-phenylamino group—allows for general predictions. The carbonyl carbon of the acetyl group and the C4-carbonyl carbon of the thiazolone ring are expected to be primary sites for nucleophilic attack due to their electron-deficient nature. The nitrogen and sulfur atoms in the thiazole ring, along with the phenyl ring, are likely to be involved in electrophilic interactions.

Table 1: Predicted Reactive Sites in this compound Based on General Principles

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Nucleophilic | Carbonyl Carbon (C=O) of acetyl group, C4 on thiazolone ring | Electron-deficient due to the electronegativity of the oxygen atom. |

| Electrophilic | Nitrogen atoms, Phenyl ring | High electron density and presence of lone pairs. |

| Radical | Methylene (B1212753) group (C5) of the thiazolone ring | Susceptible to hydrogen abstraction. |

This table is based on established chemical principles, as specific computational data for this exact molecule is not available in the cited sources.

Studies on Tautomeric Equilibria and Isomerization Pathways of Thiazol-4-one Derivatives

Thiazol-4-one derivatives, including this compound, can exist in different tautomeric forms. The most common equilibrium is the amino-imino tautomerism. In the case of this compound, the equilibrium would be between the this compound (amino form) and the 2-(4-acetyl-phenylimino)-thiazolidin-4-one (imino form).

Computational studies on similar 2-(4-substituted-phenylimino)thiazolidin-4-one compounds have indicated that the imino tautomer is generally more stable than the amino form. researchgate.net The relative stability is influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups tend to favor the imino form, while electron-donating groups can facilitate tautomerization. researchgate.net Given that the acetyl group is electron-withdrawing, it is plausible that the imino form of this compound is the more stable tautomer.

The isomerization pathways between these tautomers involve proton transfer. Theoretical calculations on related systems have shown that in the absence of a solvent like water, the energy barrier for this proton transfer is high, suggesting the process is slow. nih.gov However, the presence of solvent molecules, particularly protic ones, can significantly lower this energy barrier by facilitating proton relay mechanisms. nih.gov

Table 2: Calculated Thermodynamic Parameters for Tautomerization of a Related 2-(4-nitrophenylimino)thiazolidin-4-one

| Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | Keq (298K) |

| Imino to Amino | 15.74 | 9.78 | 1.93 x 10-2 |

| Amino to Imino | -15.74 | -9.78 | 5.19 x 101 |

Data adapted from a study on 2-(4-nitrophenylimino)thiazolidin-4-one, which serves as a model for the effect of an electron-withdrawing group. researchgate.net A positive ΔG for the imino to amino pathway indicates the imino form is more stable.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Key insights from such a simulation would include:

Conformational Flexibility: Analysis of the dihedral angles, particularly around the bond connecting the phenylamino (B1219803) group to the thiazole ring, would reveal the preferred rotational conformations and the energy barriers between them.

Solvent Effects: The simulation would show how solvent molecules arrange around the solute, highlighting important hydrogen bonding interactions, especially with the carbonyl groups and the amino proton.

In Silico Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants, which can then be converted to chemical shifts for comparison with experimental data. mdpi.comnih.gov

For this compound, DFT calculations can be used to predict the 1H and 13C NMR spectra. This is particularly useful for confirming the structure and for distinguishing between different tautomers or isomers, as they would have distinct predicted spectra. nih.gov

The process typically involves:

Optimizing the geometry of the molecule using a suitable DFT functional and basis set.

Performing a GIAO calculation on the optimized geometry to obtain the isotropic shielding values for each nucleus.

Referencing these values against a standard (e.g., tetramethylsilane, TMS) to get the chemical shifts.

Studies on related thiazolidin-4-one and other heterocyclic derivatives have shown good agreement between DFT-calculated and experimental NMR data, often with high correlation coefficients (R² > 0.9). nih.govimist.ma This validates the use of in silico methods for structural elucidation.

Table 3: Representative Experimental vs. Theoretical Chemical Shifts for a Related Thiazolidin-4-one Derivative

| Atom | Experimental 13C Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |

| C=O (thiazole ring) | 175.2 | 174.8 |

| C-N (thiazole ring) | 165.8 | 166.1 |

| CH2 (thiazole ring) | 35.1 | 34.9 |

| Phenyl C1 (ipso) | 140.5 | 140.2 |

| Phenyl C2/C6 | 129.3 | 129.5 |

| Phenyl C3/C5 | 121.8 | 122.0 |

| Phenyl C4 | 125.6 | 125.4 |

This table is a hypothetical representation based on typical accuracies reported in studies of similar compounds, as a direct comparison for this compound is not available in the cited literature.

Chemical Reactivity and Mechanistic Pathways of 2 4 Acetyl Phenylamino Thiazol 4 One

Fundamental Principles of Chemical Reactivity in Thiazole-Containing Compounds

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which confer a unique electronic structure and a rich reactivity profile. researchgate.net As aromatic systems, they generally undergo substitution reactions rather than addition reactions. nih.gov The reactivity of the thiazole (B1198619) ring is influenced by several key factors:

Electron Distribution : The presence of the electronegative nitrogen atom and the sulfur atom results in an uneven distribution of electron density. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with a good leaving group or when the ring nitrogen is quaternized. pharmaguideline.com The C5 position is comparatively electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com The C4 position is considered almost neutral. pharmaguideline.com

Tautomerism : 2-Aminothiazoles can exist in two tautomeric forms: the amino form and the imino form. Spectroscopic and reactivity data confirm that they predominantly exist in the aromatic amino form. researchgate.net

Protonation and Alkylation : The lone pair of electrons on the ring nitrogen atom (N3) makes it a primary site for protonation and N-alkylation, which forms thiazolium cations. pharmaguideline.com This quaternization increases the acidity of the ring protons, particularly at C2. pharmaguideline.com

Reactivity of Substituents : The nature of substituents on the thiazole ring significantly modulates its reactivity. Electron-donating groups, such as an amino group at the C2 position, enhance the nucleophilicity of the ring, particularly at the C5 position, and facilitate electrophilic substitution. pharmaguideline.com Conversely, electron-withdrawing groups decrease the ring's nucleophilicity.

Thiazoles participate in a variety of reactions including electrophilic and nucleophilic substitutions, cycloadditions, condensations, and metal-catalyzed coupling reactions. researchgate.netnih.gov

Investigation of Electrophilic and Nucleophilic Sites on the Thiazol-4-one Ring System

The introduction of a carbonyl group at the C4-position significantly alters the reactivity compared to a simple thiazole. The 2-(4-acetyl-phenylamino)-thiazol-4-one molecule possesses several reactive sites for both electrophilic and nucleophilic attack.

Nucleophilic Sites:

Exocyclic Amino Nitrogen (N-H) : The nitrogen atom of the phenylamino (B1219803) group at C2 is a primary nucleophilic center. It can react with a variety of electrophiles, such as acylating and alkylating agents. mdpi.com Its nucleophilicity is somewhat tempered by the connection to the phenyl ring but is still a significant site of reaction.

C5 Methylene (B1212753) Group (-CH2-) : The protons on the carbon adjacent to the C4-carbonyl group (the active methylene group) are acidic. researchgate.net In the presence of a base, this position can be deprotonated to form a nucleophilic enolate, which can then react with various electrophiles, most notably aldehydes and ketones in Knoevenagel-type condensation reactions. researchgate.net

Ring Nitrogen (N3) : While less nucleophilic than the exocyclic amino group, the ring nitrogen can be targeted by strong electrophiles like alkyl halides, leading to thiazolium salt formation. pharmaguideline.com

Thiazole Ring (C5) : The C5 position, activated by the 2-amino group, retains some nucleophilic character and can undergo electrophilic substitution, although this is less common in thiazol-4-ones compared to simple thiazoles due to the influence of the adjacent carbonyl group. acs.org

Electrophilic Sites:

Carbonyl Carbon (C4=O) : The carbonyl carbon of the thiazol-4-one ring is a prominent electrophilic center. It can be attacked by strong nucleophiles, potentially leading to ring-opening reactions under harsh conditions.

Ring Carbon (C2) : The C2 carbon, attached to two nitrogen atoms, is inherently electrophilic and is the site of attack in nucleophilic substitution reactions if a suitable leaving group were present. pharmaguideline.com

Acetyl Carbonyl Carbon (on phenyl ring) : The carbonyl carbon of the acetyl group substituent on the phenyl ring is another key electrophilic site, readily participating in condensation reactions with nucleophiles. nih.gov

Table 1: Summary of Reactive Sites in this compound

| Site | Type | Potential Reactions |

| Exocyclic Amino N | Nucleophilic | Acylation, Alkylation, Condensation |

| C5 Methylene C | Nucleophilic (as enolate) | Aldol (B89426)/Knoevenagel Condensation, Alkylation |

| Ring Nitrogen N3 | Nucleophilic | Alkylation (Quaternization) |

| C4 Carbonyl C | Electrophilic | Nucleophilic Addition, Ring Opening |

| Acetyl Carbonyl C | Electrophilic | Condensation, Reduction, Oxime formation |

Reactivity Profiling of the N-Phenylamino and Acetyl Substituents

The substituents at the C2 and phenyl positions dictate the specific reaction pathways available to the molecule.

The 2-(N-phenylamino) group acts as a powerful electron-donating group through resonance, significantly influencing the electronic character of the thiazole ring. The exocyclic nitrogen is the most common site for reactions with electrophiles. chemicalbook.com For instance, it can undergo acylation with acid chlorides or anhydrides, and react with isothiocyanates to form thiourea (B124793) derivatives. researchgate.netmdpi.com Studies on analogous 2-aminothiazoles show that the exocyclic amino group readily condenses with aromatic aldehydes to form Schiff bases. chemicalbook.com The nucleophilicity of this group is sufficient to attack highly electron-deficient aromatic systems, leading to nucleophilic aromatic substitution products. researchgate.net

The 4-acetylphenyl moiety introduces a key electrophilic center remote from the thiazole core. The carbonyl group of the acetyl substituent is a prime target for condensation reactions. It can react with reagents like hydroxylamine (B1172632) to form oximes or with hydrazines to yield hydrazones. nih.gov Furthermore, the methyl group adjacent to this carbonyl is weakly acidic and can, under certain conditions, participate in condensation reactions with suitable aldehydes. Research on closely related structures has demonstrated that this acetyl group can undergo Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base to form chalcone (B49325) derivatives. nih.govnih.gov This reactivity provides a straightforward method for further functionalization and extension of the molecular structure.

Mechanistic Studies of Specific Reactions Involving the this compound Core

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its characteristic reactions can be inferred from studies on analogous compounds.

Condensation at the C5 Position: One of the most important reactions of the thiazol-4-one core is the Knoevenagel condensation at the C5 position. The mechanism involves the following steps:

Enolate Formation : A base abstracts an acidic proton from the C5-methylene group, forming a resonance-stabilized enolate. The negative charge is delocalized onto the C4-carbonyl oxygen.

Nucleophilic Attack : The nucleophilic C5 of the enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Dehydration : The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to yield a stable C5-substituted-ylidene derivative. This elimination is often spontaneous, driven by the formation of a conjugated system.

Acylation of the Exocyclic Amino Group: The reaction with an acylating agent like acetic anhydride (B1165640) or benzoyl chloride proceeds via a standard nucleophilic acyl substitution mechanism.

Nucleophilic Attack : The lone pair of the exocyclic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

Tetrahedral Intermediate : A tetrahedral intermediate is formed.

Elimination : The leaving group (e.g., acetate (B1210297) or chloride) is expelled, and the carbonyl group is reformed, resulting in the N-acylated product. A base is often used to neutralize the acidic byproduct (e.g., HCl). mdpi.com

Condensation at the Acetyl Group: The formation of chalcone-like structures from the acetyl group follows the base-catalyzed Claisen-Schmidt condensation mechanism.

Enolate Formation : A base removes a proton from the methyl group of the acetyl moiety to form an enolate.

Nucleophilic Addition : The enolate attacks the carbonyl carbon of an aromatic aldehyde.

Protonation : The resulting alkoxide is protonated by the solvent to give an aldol intermediate.

Dehydration : The aldol intermediate is readily dehydrated under the reaction conditions to yield the α,β-unsaturated ketone (chalcone) product. nih.gov

Exploration of Cycloaddition, Condensation, and Rearrangement Reactions

The structural features of this compound and its derivatives allow for a variety of complex chemical transformations.

Cycloaddition Reactions: While the parent molecule is not a typical diene, its derivatives can participate in cycloaddition reactions. For example, if the C5-methylene group is functionalized to an alkenyl group, the resulting 2-amino-4-alkenylthiazole can act as an "in-out" diene in [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles like nitroalkenes or N-phenylmaleimide. nih.govacs.org These reactions can proceed with high regio- and diastereoselectivity, leading to the formation of fused ring systems like tetrahydrobenzothiazoles. acs.org

Condensation Reactions: As previously discussed, condensation reactions are a hallmark of this compound's reactivity.

Intramolecular Condensation : Derivatives of this compound can be designed to undergo intramolecular condensation, leading to the formation of novel fused heterocyclic systems.

Multicomponent Reactions : The reactive sites on the molecule make it a suitable candidate for one-pot multicomponent reactions, allowing for the rapid assembly of complex molecular architectures. For instance, the Hantzsch thiazole synthesis itself is a multicomponent reaction used to form the initial ring. wikipedia.orgacs.org

Rearrangement Reactions: Rearrangement reactions involving the thiazole core are also known, particularly with thiazolium salts. If the ring nitrogen of this compound is alkylated to form a thiazolium salt, it can become susceptible to base-induced rearrangements. nih.gov For example, cascade cycloaddition/rearrangement reactions of thiazolium salts with certain unsaturated esters have been reported to yield pyrrolo- researchgate.netnih.govthiazine derivatives. nih.gov Although less common, the Wolff rearrangement of diazo compounds derived from the thiazole ring could also be a potential, albeit specialized, transformation pathway. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Acetyl Phenylamino Thiazol 4 One Derivatives in a Non Biological Context

General Principles of Structure-Activity Relationships and Their Application to Chemical Properties

Structure-Activity Relationship (SAR) is a fundamental concept that links the chemical structure of a molecule to its properties. While extensively used in drug discovery to understand biological activity, its principles are equally applicable to deciphering the chemical properties of molecules in a non-biological setting. The core tenet of SAR is that the arrangement of atoms and functional groups within a molecule dictates its physicochemical characteristics and, consequently, its behavior in chemical reactions.

In the context of 2-(4-Acetyl-phenylamino)-thiazol-4-one derivatives, SAR studies focus on how modifications to the core structure influence properties such as:

Chemical Reactivity: The susceptibility of the molecule to undergo a particular chemical reaction. This can be influenced by the electron density at various points in the molecule, the presence of leaving groups, and the accessibility of reactive sites.

Chemical Stability: The resistance of the molecule to decomposition under specific conditions, such as exposure to heat, light, or other chemical reagents.

Reaction Selectivity: The preference for a reaction to occur at one site over another (regioselectivity) or to produce one stereoisomer over another (stereoselectivity).

By systematically altering the substituents on the phenylamino (B1219803) ring or the thiazol-4-one core and observing the resultant changes in these chemical properties, a predictive model can be developed. This allows chemists to rationally design derivatives with desired chemical attributes for specific applications, such as in materials science or as intermediates in complex organic syntheses.

Impact of Substituent Electronic Effects on Chemical Reactivity and Stability

The electronic nature of substituents on the this compound scaffold plays a crucial role in modulating its chemical reactivity and stability. These effects are broadly categorized as inductive and resonance effects, which can either donate or withdraw electron density from the molecule's core structure. The Hammett equation provides a quantitative means to assess these electronic effects, particularly for substituents on the aromatic ring.

Electron-donating groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, on the phenylamino moiety increase the electron density of the aromatic ring and, by extension, the exocyclic nitrogen atom. This enhanced nucleophilicity of the nitrogen can accelerate reactions where it acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density, making the amino group less nucleophilic and potentially slowing down such reactions.

The acetyl group already present on the parent compound is a moderate electron-withdrawing group, influencing the electron density of the entire molecule. The stability of the thiazol-4-one ring can also be affected. For instance, increased electron density from EDGs on the phenylamino ring might enhance the stability of the thiazolone ring by delocalizing charge, whereas strong EWGs could potentially destabilize it by pulling electron density away.

| Substituent (R) on Phenylamino Ring | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Nucleophilicity of Amino Group | Predicted Effect on Reactivity in Electrophilic Aromatic Substitution |

|---|---|---|---|---|

| -OCH3 | -0.27 | Electron-donating | Increase | Activating |

| -CH3 | -0.17 | Electron-donating | Increase | Activating |

| -H | 0.00 | Neutral | Baseline | Baseline |

| -Cl | 0.23 | Electron-withdrawing | Decrease | Deactivating |

| -CN | 0.66 | Electron-withdrawing | Decrease | Deactivating |

| -NO2 | 0.78 | Electron-withdrawing | Decrease | Deactivating |

Influence of Steric Hindrance and Conformational Restrictions on Chemical Transformations

Beyond electronic effects, the size and spatial arrangement of substituents—collectively known as steric effects—can significantly influence the chemical transformations of this compound derivatives. Steric hindrance can impede the approach of a reagent to a reactive site, thereby slowing down or even preventing a reaction. The Taft equation is often employed to quantify these steric effects.

For instance, introducing bulky substituents, such as a tert-butyl group, on the phenylamino ring ortho to the amino group could sterically shield the nitrogen, making it less accessible for reactions. Similarly, substitutions at the C5 position of the thiazol-4-one ring can hinder reactions involving the adjacent active methylene (B1212753) group.

Conformational restrictions, which limit the rotation around single bonds, can also play a critical role. The planarity of the molecule can be affected by bulky substituents, which in turn can influence the extent of π-conjugation and, consequently, the electronic properties and reactivity of the molecule. For example, a bulky ortho-substituent on the phenyl ring might force it to twist out of plane with the rest of the molecule, disrupting conjugation and altering its chemical behavior.

| Substituent Position | Substituent | Taft Steric Parameter (Es) | Predicted Steric Hindrance | Potential Impact on Reaction Rate at Nearby Site |

|---|---|---|---|---|

| ortho- on Phenylamino | -CH3 | 0.00 | Low | Minor decrease |

| ortho- on Phenylamino | -C(CH3)3 | -1.54 | High | Significant decrease |

| C5 of Thiazol-4-one | -H | 1.24 | Very Low | Baseline |

| C5 of Thiazol-4-one | -CH3 | 0.00 | Low | Minor decrease |

| C5 of Thiazol-4-one | -Phenyl | -0.38 | Moderate | Moderate decrease |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the chemical attributes of molecules based on their structural features. For this compound derivatives, QSPR models can be developed to forecast a range of non-biological properties, including boiling point, solubility, and parameters related to chemical reactivity such as electrophilicity or nucleophilicity indices.

The development of a QSPR model involves several key steps:

Data Set Compilation: A diverse set of derivatives with experimentally determined values for the property of interest is gathered.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode various aspects of the molecular structure (e.g., topological, electronic, geometric) are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the chemical property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once validated, the QSPR model can be used to predict the chemical attributes of new, unsynthesized derivatives, thereby guiding experimental efforts towards compounds with desired properties.

Development of Molecular Descriptors for Predicting Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity is a complex challenge in synthetic chemistry. The development of sophisticated molecular descriptors is crucial for building accurate predictive models. For reactions involving this compound derivatives, these descriptors can be categorized as follows:

Global Descriptors: These describe the molecule as a whole and can include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicative of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap can be a predictor of chemical reactivity.

Local Descriptors: These focus on specific atoms or regions within the molecule. For example, calculated partial atomic charges can identify the most nucleophilic or electrophilic sites, thus predicting the regioselectivity of a reaction. Fukui functions are another powerful local descriptor used to predict sites of electrophilic, nucleophilic, and radical attack.

Steric Descriptors: These quantify the spatial bulk of substituents and can be used to model steric hindrance, which is a key factor in determining reaction rates and selectivity.

By combining these descriptors in a QSPR model, it is possible to predict not only whether a reaction will occur but also which products will be formed and in what ratios. For instance, in a reaction with multiple potential electrophilic sites on a derivative, the calculated local electrophilicity indices can help predict the most likely site of nucleophilic attack. This predictive capability is invaluable for streamlining the synthesis of complex molecules and minimizing the generation of unwanted byproducts.

Conclusion and Future Directions in 2 4 Acetyl Phenylamino Thiazol 4 One Research

Summary of Key Findings Regarding Synthesis, Structure, and Reactivity

While specific literature on 2-(4-Acetyl-phenylamino)-thiazol-4-one is not extensively available, its synthesis, structure, and reactivity can be reliably inferred from established chemical principles and studies on analogous 2-arylamino-thiazol-4-one derivatives.

Synthesis: The most plausible and widely employed synthetic route to 2-arylamino-thiazol-4-ones involves a cyclocondensation reaction. This typically proceeds via two main steps:

Formation of a substituted thiourea (B124793): The synthesis would commence with the reaction of 4-aminoacetophenone with a thiocyanating agent, such as ammonium thiocyanate (B1210189) in an acidic medium, to yield N-(4-acetylphenyl)thiourea.

Cyclization: The resulting N-(4-acetylphenyl)thiourea would then be reacted with an α-haloacetyl species, most commonly ethyl chloroacetate (B1199739) or chloroacetyl chloride, in a suitable solvent and often in the presence of a base, to facilitate the ring closure and formation of the this compound core.

Structure: The molecular structure of this compound is characterized by a planar thiazol-4-one ring linked at the 2-position to a 4-acetylphenylamino moiety. A key structural feature of 2-amino-thiazol-4-ones is the potential for tautomerism, existing in equilibrium between the amino and imino forms. Spectroscopic methods are crucial for its structural elucidation.

| Spectroscopic Method | Expected Key Features for this compound |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the thiazol-4-one ring, and the C=O stretching of the acetyl group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹H NMR, signals corresponding to the aromatic protons of the phenyl ring, the methyl protons of the acetyl group, the N-H proton, and the methylene (B1212753) protons of the thiazol-4-one ring would be expected. ¹³C NMR would show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the thiazole (B1198619) ring. |

| Mass Spectrometry (MS) | The molecular ion peak would confirm the molecular weight of the compound. |

Reactivity: The reactivity of this compound is dictated by several functional groups:

The Thiazol-4-one Ring: The methylene group at the C-5 position is activated by the adjacent carbonyl group, making it a prime site for electrophilic substitution and condensation reactions, most notably the Knoevenagel condensation with various aldehydes.

The Exocyclic Amino Group: The nitrogen atom can act as a nucleophile, allowing for further derivatization, such as acylation or alkylation, although its reactivity might be tempered by conjugation with the thiazole ring.

The Acetyl Group: The carbonyl of the acetyl group can undergo typical ketone reactions, and the methyl protons are weakly acidic, potentially allowing for reactions at this position under appropriate basic conditions.

Identification of Remaining Research Challenges and Knowledge Gaps in Chemical Understanding

Despite the predictable chemistry, several research challenges and knowledge gaps remain in the comprehensive understanding of this compound. A primary gap is the lack of dedicated studies on this specific molecule, meaning its synthesis has not been formally optimized and its physicochemical and biological properties remain uncharacterized.

Key challenges include:

Synthesis Optimization: Developing a high-yield, scalable, and environmentally benign synthesis protocol is a fundamental challenge. This includes the screening of solvents, bases, and reaction conditions to minimize side-product formation.

Tautomerism Studies: A detailed investigation into the predominant tautomeric form (amino vs. imino) in different solvents and in the solid state is necessary for a complete structural understanding. The influence of the 4-acetylphenyl substituent on this equilibrium is currently unknown.

Reactivity Mapping: A systematic exploration of the reactivity at the C-5 position, the exocyclic amino group, and the acetyl moiety is required to fully map the chemical space accessible from this scaffold.

Solid-State Characterization: There is a lack of information on the crystalline structure of this compound, which could be elucidated through single-crystal X-ray diffraction. This would provide precise bond lengths and angles, as well as insights into intermolecular interactions.

Promising Avenues for Novel Synthetic Methodologies and Chemical Transformations

Future research can focus on developing more efficient and sustainable synthetic methods for this compound and its derivatives.

Green Chemistry Approaches: The application of microwave-assisted synthesis or solvent-free reaction conditions could significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. researchgate.net

One-Pot Syntheses: Designing a one-pot reaction from 4-aminoacetophenone, a thiocyanate source, and an α-haloacetyl compound would enhance the efficiency of the synthesis.

Novel Chemical Transformations: The presence of multiple reactive sites opens up avenues for diverse chemical transformations. For instance, the acetyl group can serve as a synthetic handle for constructing more complex molecules through reactions like the Willgerodt-Kindler reaction or by converting it into other functional groups. The Knoevenagel condensation at the C-5 position with a variety of aldehydes can lead to a library of 5-substituted derivatives with potentially interesting biological activities.

Prospects for Advanced Theoretical and Computational Studies of Thiazol-4-one Derivatives

Theoretical and computational chemistry offer powerful tools to complement experimental studies on this compound and its derivatives.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. mdpi.com Furthermore, DFT can be used to determine the relative energies of the amino and imino tautomers to predict the more stable form.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can provide insights into the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. mdpi.com

Molecular Docking Studies: Given the prevalence of thiazole derivatives in medicinal chemistry, computational docking studies can be performed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. nih.gov This can guide the design of new compounds with enhanced biological activity.

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Geometry optimization, prediction of IR and NMR spectra, determination of tautomer stability. |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO gap to predict chemical reactivity and electronic transitions. |

| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules to guide drug design. |

Broader Implications for the Field of Heterocyclic Organic Chemistry

The systematic study of this compound holds broader implications for the field of heterocyclic organic chemistry. It contributes to the fundamental understanding of the structure-property relationships within the 2-amino-thiazol-4-one class of compounds. The presence of the acetyl group provides a unique opportunity to investigate the electronic and steric effects of an electron-withdrawing substituent on the reactivity and potential biological activity of the thiazol-4-one core.

Furthermore, the development of a library of derivatives based on this scaffold could lead to the discovery of new molecules with significant therapeutic potential, given that thiazole and thiazolidinone moieties are present in a wide range of approved drugs. mdpi.com The exploration of novel synthetic routes and chemical transformations for this compound can also contribute to the broader toolkit of synthetic organic chemists. Ultimately, a thorough investigation of this compound will enrich the ever-expanding knowledge base of heterocyclic chemistry and may pave the way for future innovations in materials science and drug discovery.

Q & A

Q. What experimental frameworks are used to identify enzyme targets of thiazol-4-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.